molecular formula C17H15IN2O3 B15225776 Methyl 2-(3-aminophenyl)-6-hydroxy-3-iodo-1-methyl-1H-indole-5-carboxylate

Methyl 2-(3-aminophenyl)-6-hydroxy-3-iodo-1-methyl-1H-indole-5-carboxylate

Cat. No.: B15225776
M. Wt: 422.22 g/mol
InChI Key: VTTOBPHJDIPAST-UHFFFAOYSA-N
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Description

Methyl 2-(3-aminophenyl)-6-hydroxy-3-iodo-1-methyl-1H-indole-5-carboxylate is a complex organic compound with a unique structure that includes an indole core, an iodine atom, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-aminophenyl)-6-hydroxy-3-iodo-1-methyl-1H-indole-5-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-aminophenyl)-6-hydroxy-3-iodo-1-methyl-1H-indole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the nitro group will produce an amine.

Scientific Research Applications

Methyl 2-(3-aminophenyl)-6-hydroxy-3-iodo-1-methyl-1H-indole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(3-aminophenyl)-6-hydroxy-3-iodo-1-methyl-1H-indole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-aminophenyl)-6-hydroxy-3-iodo-1-methyl-1H-indole-5-carboxylate is unique due to the presence of the iodine atom and the specific arrangement of functional groups

Properties

Molecular Formula

C17H15IN2O3

Molecular Weight

422.22 g/mol

IUPAC Name

methyl 2-(3-aminophenyl)-6-hydroxy-3-iodo-1-methylindole-5-carboxylate

InChI

InChI=1S/C17H15IN2O3/c1-20-13-8-14(21)12(17(22)23-2)7-11(13)15(18)16(20)9-4-3-5-10(19)6-9/h3-8,21H,19H2,1-2H3

InChI Key

VTTOBPHJDIPAST-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C(=C1C3=CC(=CC=C3)N)I)C(=O)OC)O

Origin of Product

United States

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